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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals reduce high

background signal in their NanoBiT® assays.

Frequently Asked Questions (FAQs)
Q1: What is considered a high background signal in a NanoBiT® assay?

A high background signal is a luminescent reading from negative control wells that is

significantly above the baseline reading of the instrument, or results in a low signal-to-

background ratio. A high-quality assay should ideally have a signal-to-background ratio of at

least 100-fold.[1]

Q2: What are the common causes of high background signal in NanoBiT® assays?

Common causes include:

Overexpression of NanoBiT® fusion proteins: High intracellular concentrations of LgBiT and

SmBiT fusion proteins can lead to non-specific proximity and spontaneous complementation.

[2]

Non-specific binding: The fusion proteins may interact non-specifically with each other or

with other cellular components.
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Substrate auto-luminescence: The furimazine substrate in the Nano-Glo® reagent can emit a

low level of light spontaneously.[1]

Cell health and density: Unhealthy or overly dense cell cultures can contribute to higher

background.

Reagent or plate contamination: Contamination of media, buffers, or assay plates can lead to

spurious signals.[1]

Q3: How can I differentiate between a true protein-protein interaction (PPI) signal and a high

background signal?

To confirm the specificity of an interaction, you can perform control experiments. For example,

you can titrate the expression of an untagged version of one of the fusion proteins. A specific

interaction will show a decrease in luminescence as the untagged protein competes for

binding, whereas a non-specific signal is less likely to be affected.[2] Additionally, comparing

the signal from your experimental wells to a negative control (e.g., cells expressing one fusion

protein and a non-interacting control protein fused to the other NanoBiT® subunit) is crucial.[2]

[3]

Troubleshooting Guides
High background signal can obscure the detection of specific protein-protein interactions. The

following guides provide systematic approaches to identify and mitigate the sources of high

background in your NanoBiT® assays.

Issue 1: High Background Due to Protein
Overexpression
Overexpression of LgBiT and SmBiT fusion proteins is a frequent cause of high background.

The increased intracellular concentration can lead to random collisions and non-specific

complementation of the NanoBiT® subunits.
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Caption: Troubleshooting workflow for high background caused by protein overexpression.

Protocol 1: Optimizing Plasmid DNA Concentration

This protocol is for transient transfection in a 96-well plate format and aims to find the optimal

DNA concentration that provides a good signal-to-background ratio.

Materials:

HEK293 cells (or other suitable cell line)
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Complete growth medium

Opti-MEM® I Reduced Serum Medium

Transfection reagent (e.g., FuGENE® HD or ViaFect™)

Plasmid DNA for LgBiT and SmBiT fusion proteins

White, opaque 96-well assay plates

Nano-Glo® Live Cell Assay System

Procedure:

Seed HEK293 cells in a white, opaque 96-well plate at a density that will result in 80-90%

confluency at the time of transfection.

On the day of transfection, prepare a serial dilution of your LgBiT and SmBiT fusion protein

plasmids. A suggested range is from 100 ng down to 1 ng total DNA per well. Maintain a 1:1

mass ratio of the LgBiT and SmBiT plasmids.

For each DNA concentration, prepare the transfection complex according to the

manufacturer's protocol.

Add the transfection complexes to the cells and incubate for 20-24 hours.

Prepare the Nano-Glo® Live Cell Reagent according to the product manual.

Add the reagent to the wells and measure luminescence using a plate reader.

Include negative controls, such as cells transfected with a non-interacting protein pair, to

determine the background for each DNA concentration.

Calculate the signal-to-background ratio for each DNA concentration and select the

concentration that provides the best window.

Table 1: Example Data for DNA Concentration Optimization
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Total DNA per well
(ng)

Average Signal
(RLU)

Average
Background (RLU)

Signal-to-
Background Ratio

100 5,000,000 100,000 50

50 3,500,000 50,000 70

25 2,000,000 20,000 100

10 800,000 8,000 100

5 300,000 5,000 60

1 100,000 4,000 25

Note: These are example values and will vary depending on the specific protein pair and cell

type.

Issue 2: High Background Due to Non-Specific Binding
Non-specific binding can occur between the fusion proteins themselves or between the

proteins and other cellular components. This can be influenced by the assay buffer and

conditions.
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Caption: Relationship between causes of non-specific binding and potential solutions.

Protocol 2: Optimizing Lysis/Assay Buffer for Biochemical Assays
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For biochemical (cell-free) NanoBiT® assays, the composition of the lysis and assay buffer is

critical for minimizing non-specific binding.

Materials:

Cell lysate containing LgBiT and SmBiT fusion proteins

Base lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl)

Stock solutions of buffer additives:

Tween-20 (10%)

NaCl (5 M)

Bovine Serum Albumin (BSA) (10%)

Nano-Glo® Luciferase Assay System

White, opaque 384-well assay plates

Procedure:

Prepare a series of lysis/assay buffers with varying concentrations of additives. For example:

Base buffer + 0.01%, 0.05%, and 0.1% Tween-20

Base buffer + 150 mM, 300 mM, and 500 mM NaCl

Base buffer + 0.1%, 0.5%, and 1% BSA

Thaw the cell lysate on ice.

In a 384-well plate, add a constant amount of cell lysate to wells containing the different

buffer formulations.

Include negative control lysate (e.g., from cells expressing only one fusion partner) for each

buffer condition.
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Incubate for a short period (e.g., 15 minutes) at room temperature.

Add the Nano-Glo® reagent and measure luminescence.

Calculate the signal-to-background ratio for each buffer condition to identify the optimal

composition.

Table 2: Example Buffer Optimization Data

Buffer Additive
Average Signal
(RLU)

Average
Background (RLU)

Signal-to-
Background Ratio

None 2,500,000 80,000 31

0.05% Tween-20 2,300,000 40,000 58

300 mM NaCl 2,000,000 35,000 57

0.5% BSA 2,400,000 30,000 80

0.05% Tween-20 +

0.5% BSA
2,200,000 20,000 110

Note: These are example values and the optimal buffer composition will be protein-dependent.

Issue 3: High Background from Substrate Auto-
luminescence
The Nano-Glo® substrate, furimazine, can have a low level of auto-luminescence. While

generally minimal, it can be a source of background in highly sensitive assays.

Protocol 3: Titration of Nano-Glo® Substrate

This protocol aims to find the lowest concentration of substrate that still provides a robust

signal, thereby minimizing the contribution of auto-luminescence to the background.

Materials:

Transfected cells expressing the NanoBiT® fusion proteins
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Nano-Glo® Live Cell Substrate and LCS Dilution Buffer

White, opaque 96-well assay plates

Procedure:

Prepare a serial dilution of the Nano-Glo® Live Cell Substrate in the LCS Dilution Buffer. For

example, prepare 1:100, 1:200, 1:400, and 1:800 dilutions.

To your experimental wells (with interacting proteins) and negative control wells (e.g., mock-

transfected cells), add the different dilutions of the reconstituted Nano-Glo® reagent.

Measure luminescence immediately and at several time points (e.g., 10, 30, and 60 minutes)

to assess signal stability.

Calculate the signal-to-background ratio for each substrate dilution.

Select the dilution that provides the highest signal-to-background ratio while maintaining a

stable and sufficiently strong signal.

General Best Practices for Reducing Background
Use Proper Controls: Always include a negative control (e.g., a non-interacting protein pair)

and a mock-transfected control to accurately determine the background luminescence.[2][3]

Optimize Cell Seeding Density: Ensure that cells are healthy and not overgrown, as this can

affect protein expression and increase background.

Maintain Sterile Technique: Avoid contamination of reagents and cell cultures.

Use Opaque White Plates: For luminescence assays, white plates are recommended as they

maximize the light signal.

Ensure Proper Reagent Storage and Handling: Store the Nano-Glo® substrate and buffer as

recommended by the manufacturer to prevent degradation.[1] Prepare the final reagent fresh

for each experiment.[4]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanobit-protein-protein-interaction-system-protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11635904/
https://www.benchchem.com/pdf/how_to_reduce_background_in_NanoLuc_assays.pdf
https://www.promega.com/-/media/files/resources/protcards/fb195-nano-glo-live-cell-assay-system.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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